Lipoxin A4

GPCR pharmacology receptor binding SPM signaling

Lipoxin A4 (LXA4; CAS 89663-86-5) is an endogenous trihydroxytetraene eicosanoid derived from arachidonic acid via sequential lipoxygenase interactions, classified as a specialized pro-resolving mediator (SPM). It acts as an agonist at the formyl peptide receptor 2 (ALX/FPR2), a G-protein-coupled receptor, to actively terminate inflammation and promote tissue homeostasis without immunosuppression.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 89663-86-5
Cat. No. B032801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxin A4
CAS89663-86-5
Synonyms15-epi-lipoxin A4
15-epi-LXA4
5,6,15-tri-HETE
5,6,15-triHETE
5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
lipoxin A4
LXA4
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
InChIKeyIXAQOQZEOGMIQS-SSQFXEBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Lipoxin A4 (CAS 89663-86-5): A Pro-Resolving Lipid Mediator for Inflammation Research and Therapeutic Development


Lipoxin A4 (LXA4; CAS 89663-86-5) is an endogenous trihydroxytetraene eicosanoid derived from arachidonic acid via sequential lipoxygenase interactions, classified as a specialized pro-resolving mediator (SPM) [1]. It acts as an agonist at the formyl peptide receptor 2 (ALX/FPR2), a G-protein-coupled receptor, to actively terminate inflammation and promote tissue homeostasis without immunosuppression [2]. Native LXA4 is characterized by rapid metabolic inactivation in vivo via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and ω-oxidation pathways, resulting in a short biological half-life that has driven the parallel development of more stable synthetic analogs [3].

Why Lipoxin A4 Cannot Be Interchanged with 15-Epi-LXA4, LXB4, or Resolvins in Experimental Protocols


Lipoxin A4 exhibits stereospecific receptor interactions and context-dependent functional divergence from its structural analogs that preclude simple substitution. 15-epi-LXA4 (aspirin-triggered lipoxin A4) shares the same molecular formula but differs in stereochemistry at C-15, resulting in distinct cell type-specific conversion kinetics and differing potencies in transmigration assays [1]. Lipoxin B4 (LXB4) displays functionally opposing hemodynamic effects compared to LXA4 in the renal vasculature [2]. Resolvins and maresins, while also classified as SPMs, derive from ω-3 fatty acids rather than arachidonic acid and signal through distinct receptor pathways, producing divergent temporal profiles in inflammation resolution [3]. These receptor-selectivity, functional-direction, and biosynthetic-origin differences demand compound-specific validation rather than class-based substitution.

Lipoxin A4 (CAS 89663-86-5): Head-to-Head Quantitative Evidence Versus Structural and Functional Analogs


Receptor Binding Affinity: LXA4 Exhibits Sub-Nanomolar Kd at ALX/FPR2 Versus >100-Fold Lower Affinity for LXB4 and LTD4

Lipoxin A4 binds with high affinity (Kd = 0.5 ± 0.3 nM) to its cognate ALX/FPR2 receptor expressed in human neutrophils [1]. In competitive displacement assays using CHO cells transfected with the human LXA4 receptor, LXB4 did not compete for [³H]-LXA4 binding, while leukotriene D4 (LTD4) exhibited weak competition with a Ki of 80 nM—representing a >100-fold lower affinity compared to the LXA4 Kd [2]. This establishes LXA4 as the high-affinity endogenous ligand for ALX/FPR2 among the lipoxin class.

GPCR pharmacology receptor binding SPM signaling competitive displacement

Neutrophil Chemotaxis Inhibition: LXA4 and 15-Epi-LXA4 Are Equipotent at Low Concentrations, but 15-Epi-LXA4 Methyl Ester Shows Enhanced Potency at Higher Doses

In a direct head-to-head comparison using human polymorphonuclear leukocytes (PMNs) stimulated with leukotriene B4, both LXA4 and 15-epi-LXA4 (as free acids) achieved approximately 50% maximal inhibition of chemotaxis at 1 nM, demonstrating equipotency at physiological concentrations [1]. However, at higher concentrations, the methyl ester of 15-epi-LXA4 proved more potent than the corresponding LXA4 methyl ester [2]. In transmigration assays across human epithelial cells, 15-epi-LXA4 was more active than LXA4 at arresting migration, with differences attributed to cell type-specific esterase conversion of the methyl esters to active carboxylates [3].

neutrophil migration chemotaxis inflammation resolution stereospecificity

Renal Hemodynamics: LXA4 Increases Renal Plasma Flow and GFR, Whereas LXB4 and 7-cis-11-trans-LXA4 Produce Opposite Vasoconstrictive Effects

In a comparative physiological study in euvolemic male Munich-Wistar rats, intrarenal arterial administration of LXA4 produced dose-dependent increases in renal plasma flow (RPF) and glomerular filtration rate (GFR), effects that were reversed by cyclooxygenase inhibition [1]. In striking contrast, LXB4 decreased both RPF and GFR via a cyclooxygenase-independent mechanism, while 7-cis-11-trans-LXA4 also decreased RPF and GFR, an effect abolished by the leukotriene D4 receptor antagonist SKF 104353 [2]. Each lipoxin thus displayed distinct and functionally opposite hemodynamic effects via separate receptor mechanisms.

renal physiology hemodynamics vascular tone functional divergence

Receptor Activation Pathway Specificity: LXA4 Free Acid Activates ALXR-Regulated Gene Expression, Whereas LXA4 Methyl Ester Acts as a Partial Antagonist

Using recombinant human ALXR (LXA4 receptor) expressed in transfected cells, both LXA4 free acid and 15-epi-LXA4 free acid activated ALXR-regulated gene expression [1]. In contrast, the corresponding methyl ester of LXA4 proved to be a partial ALXR antagonist and did not effectively regulate gene expression [2]. This functional divergence between free acid and methyl ester forms arises from differential cellular esterase activity and receptor engagement kinetics, highlighting the importance of chemical form selection for ALXR-dependent readouts.

GPCR signaling gene expression partial agonism ester prodrug

Pharmacokinetic Enhancement via Nanomicelle Formulation: Nano-LXA4 Achieves Prolonged Half-Life of 63.95 Hours Versus Rapid Clearance of Native LXA4

Native LXA4 is rapidly metabolized in vivo with a short half-life (<15 minutes after intravenous injection in mice), severely limiting its utility in systemic therapeutic studies [1]. Encapsulation of LXA4 in Pluronic F-127 nanomicelles (nano-lipoxin A4) produced a dramatically prolonged plasma half-life of 63.95 hours and a low clearance rate of 0.001509 L/h in rodent models [2]. This 256-fold increase in half-life represents a formulation-based solution to the intrinsic instability of the native compound.

pharmacokinetics drug delivery nanomedicine bioavailability

Mechanism of Action Divergence: LXA4 Acts via ALX/FPR2 Agonism, Whereas LXB4 Signals Through Distinct, Uncharacterized Receptors

Lipoxin A4 activates ALX/FPR2 with high affinity and specificity, producing pertussis toxin-sensitive signaling responses in human neutrophils [1]. Lipoxin B4, despite structural similarity, does not bind to the LXA4 receptor and instead engages distinct, as-yet-uncharacterized binding partners [2]. Studies indicate that LXB4 exhibits higher potency than LXA4 in neuroprotection against glutamatergic stressors, suggesting divergent receptor targets and downstream effectors [3]. This receptor-level divergence precludes functional substitution between the two lipoxins.

receptor pharmacology signaling pathways target engagement functional selectivity

Lipoxin A4 (CAS 89663-86-5): Validated Experimental and Therapeutic Development Applications Based on Quantitative Evidence


ALX/FPR2 Receptor Pharmacology Studies

Lipoxin A4 free acid serves as the definitive high-affinity agonist (Kd = 0.5 ± 0.3 nM) for ALX/FPR2 receptor activation studies, validated by radioligand binding and GTPase activity assays in human neutrophils and transfected CHO cells [1]. Unlike LXB4, which shows no competition for LXA4 binding, LXA4 enables specific interrogation of ALX/FPR2-mediated signaling pathways. The free acid form is essential for agonist studies; the methyl ester acts as a partial antagonist and should be avoided for activation assays [2].

Neutrophil Migration and Inflammation Resolution Assays

LXA4 reliably inhibits LTB4-induced human neutrophil chemotaxis with maximal inhibition (~50%) achieved at 1 nM, providing a quantitative benchmark for anti-inflammatory activity screening [1]. For studies investigating aspirin-independent inflammation resolution mechanisms, native LXA4 (as opposed to aspirin-triggered 15-epi-LXA4) is the appropriate selection, as the epimers exhibit divergent cell type-specific metabolic conversion and potency profiles in transmigration assays [2].

Renal and Vascular Physiology Research

LXA4 produces distinct, functionally opposite hemodynamic effects compared to LXB4 in the renal vasculature, increasing renal plasma flow and glomerular filtration rate while LXB4 decreases both parameters [1]. This functional divergence, validated in euvolemic rat models, makes LXA4 the required compound for studies of SPM-mediated vasodilation and glomerular hemodynamics. Substitution with LXB4 would yield opposite, confounded results [2].

Nanomedicine and Sustained-Release Formulation Development

The intrinsic metabolic instability of native LXA4 (cleared within 15 minutes post-IV injection) can be mitigated through nanomicelle encapsulation, which extends plasma half-life to 63.95 hours [1]. This formulation strategy is supported by in vivo pharmacokinetic data and biodistribution imaging, providing a validated platform for developing sustained-release LXA4 therapeutics for chronic inflammatory or neurodegenerative conditions where prolonged exposure is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipoxin A4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.